Cas no 1704534-82-6 (4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one)

4-((1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a piperidine core linked to a substituted benzoyl group and a methylated pyran-2-one moiety. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The chloro and methoxy substituents on the benzoyl ring enhance electronic and steric properties, while the pyran-2-one component may contribute to binding interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability and solubility profile make it suitable for further derivatization or formulation development. It serves as a valuable intermediate for exploring novel therapeutic or agrochemical agents.
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one structure
1704534-82-6 structure
Product Name:4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No:1704534-82-6
MF:C19H20ClNO5
MW:377.818804740906
CID:6256833
PubChem ID:90628992
Update Time:2025-06-08

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
    • F6473-8084
    • AKOS025102457
    • 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
    • 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
    • 1704534-82-6
    • Inchi: 1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3
    • InChI Key: XUAYSQNPLPPLBO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N1CCC(CC1)OC1=CC(=O)OC(C)=C1)=O)OC

Computed Properties

  • Exact Mass: 377.1030004g/mol
  • Monoisotopic Mass: 377.1030004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 65.1Ų

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Pricemore >>

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Additional information on 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: A Comprehensive Overview

The compound 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, identified by the CAS registry number 1704534-82-6, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a pyranone ring, and several substituents that contribute to its diverse chemical properties.

The molecular structure of this compound is composed of a piperidine ring substituted with a benzoyl group at the 1-position and an oxygen atom at the 4-position. The benzoyl group itself is further substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, adding to the complexity and functionality of the molecule. The pyranone ring, which is part of the structure, contains a ketone group and a methyl substituent at the 6-position, enhancing its reactivity and potential for further chemical modifications.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of multiple functional groups in this molecule makes it an ideal candidate for exploring various biological activities, including enzyme inhibition, receptor binding, and drug delivery systems. For instance, the piperidine ring is known to exhibit significant bioavailability and can serve as a scaffold for designing bioactive molecules.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have employed these methods to optimize the yield and purity of the compound, ensuring its suitability for advanced applications in medicinal chemistry.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting specific enzymes and receptors. For example, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, making it a potential lead compound for anti-inflammatory or anti-cancer therapies. Additionally, its structural features suggest that it could serve as a precursor for more complex molecules with enhanced pharmacokinetic properties.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on identifying biodegradation mechanisms under various conditions, which is essential for ensuring sustainable practices in chemical manufacturing.

In conclusion, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one represents a valuable addition to the arsenal of organic compounds with potential applications in medicine and materials science. Its intricate structure and versatile functional groups make it an attractive target for further research and development.

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